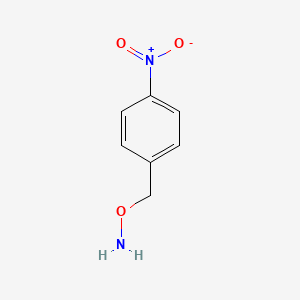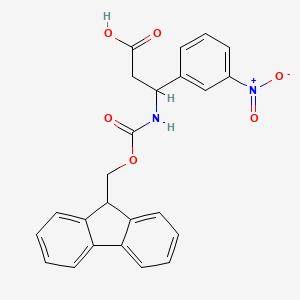
O-(4-nitrobenzyl)hydroxylamine
Descripción general
Descripción
O-(4-nitrobenzyl)hydroxylamine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Trigger for Bioreductive Prodrugs : O-(4-nitrobenzyl)hydroxylamine derivatives, specifically 4-nitrobenzyl carbamates, are used as triggers for bioreductive drugs. These compounds, when reduced to their hydroxylamine forms, fragment to release highly toxic amine-based toxins, making them suitable for targeted drug delivery in cancer therapy (Hay et al., 1999).
Hydrogenation of Nitro Compounds : this compound derivatives are studied in the context of selective hydrogenation of nitro compounds to amines, using catalysts like Pd/C. This process has implications in chemical synthesis and industrial applications (LeBlond et al., 1997).
Protection of Hydroxyl Functions : The 4-nitrobenzyl group, derived from this compound, is used for protecting hydroxyl functions in organic synthesis. This group can be selectively removed, offering versatility in synthetic chemistry (Kukase et al., 1990).
Photolabile Groups in Polymer Science : Derivatives of this compound are employed in polymer and materials science, particularly as photolabile groups that allow alteration of polymer properties through irradiation (Zhao et al., 2012).
Bioactivation in Cancer Therapy : The active form of certain bioreductive cancer drugs involves the conversion of compounds like CB 1954 into their hydroxylamine derivatives, such as 4-hydroxylamino-2-nitrobenzamide. This process is crucial for the selective cytotoxicity of these compounds (Knox et al., 1991).
Electrochemical Conversion to Oximes : α-nitrobenzylic compounds, related to this compound, are converted into oximes through electroreduction. This process is significant in organic synthesis and has industrial relevance (Miralles-Roch et al., 1993).
Propiedades
IUPAC Name |
O-[(4-nitrophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-12-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYSJFUYARGLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870935 | |
| Record name | O-[(4-Nitrophenyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Biphenyl-4-yloxy)-1-{2,4-bis[(2-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B7775014.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775033.png)
![Ethyl 7-(3-hydroxy-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7775044.png)

![3-(2-chlorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775053.png)
![3-(3,4-dimethoxyphenyl)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775066.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7775079.png)




